molecular formula C11H18ClN B6186905 methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride CAS No. 2639441-50-0

methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride

Cat. No.: B6186905
CAS No.: 2639441-50-0
M. Wt: 199.7
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Description

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride is an organic compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . This compound is known for its unique structure, which includes a methyl group attached to a 2,4,6-trimethylphenyl ring, and an amine group that is protonated to form the hydrochloride salt. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with methylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and pH, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylphenol: A related compound with a hydroxyl group instead of an amine group.

    2,4,6-Trimethylbenzyl chloride: A precursor used in the synthesis of methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride.

    2-(2,4,6-Trimethylphenyl)propene: Another similar compound with a different functional group

Uniqueness

This compound is unique due to its specific combination of a methyl group, a 2,4,6-trimethylphenyl ring, and an amine group. This structure imparts distinct chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

2639441-50-0

Molecular Formula

C11H18ClN

Molecular Weight

199.7

Purity

95

Origin of Product

United States

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